molecular formula C15H11F21OS B14672882 1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)- CAS No. 36880-08-7

1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)-

Cat. No.: B14672882
CAS No.: 36880-08-7
M. Wt: 638.28 g/mol
InChI Key: OFNLDFVIWONLJQ-UHFFFAOYSA-N
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Description

1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)- is a complex organic compound characterized by the presence of a long perfluorinated alkyl chain attached to a propanol backbone via a thioether linkage. This compound is notable for its unique chemical properties, which are influenced by the highly fluorinated segment, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)- typically involves the following steps:

    Preparation of the Perfluorinated Alkyl Thiol: The perfluorinated alkyl thiol is synthesized through the reaction of a perfluorinated alkyl iodide with thiourea, followed by hydrolysis.

    Thioether Formation: The perfluorinated alkyl thiol is then reacted with 1-chloropropanol in the presence of a base such as sodium hydroxide to form the desired thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or other substituted products.

Scientific Research Applications

1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)- has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and in the synthesis of fluorinated compounds.

    Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty coatings and materials with unique surface properties.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)- is primarily influenced by its amphiphilic structure. The perfluorinated alkyl chain imparts hydrophobic properties, while the hydroxyl group provides hydrophilic characteristics. This dual nature allows the compound to interact with both hydrophobic and hydrophilic environments, making it effective in disrupting cell membranes and enhancing the solubility of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)amino)-
  • 1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)oxy)-

Uniqueness

The uniqueness of 1-Propanol, 3-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)thio)- lies in its thioether linkage, which provides distinct chemical and physical properties compared to its amino and oxy analogs. The thioether bond is more resistant to hydrolysis and oxidation, making the compound more stable under various conditions.

Properties

CAS No.

36880-08-7

Molecular Formula

C15H11F21OS

Molecular Weight

638.28 g/mol

IUPAC Name

3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecylsulfanyl)propan-1-ol

InChI

InChI=1S/C15H11F21OS/c16-6(17,2-5-38-4-1-3-37)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)15(34,35)36/h37H,1-5H2

InChI Key

OFNLDFVIWONLJQ-UHFFFAOYSA-N

Canonical SMILES

C(CO)CSCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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